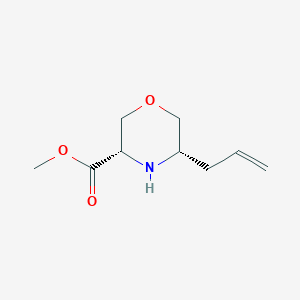
(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate
Vue d'ensemble
Description
(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate: is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are widely used in various fields due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate typically involves the use of 1,2-amino alcohols as starting materials . The process includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can react with α-haloacid chlorides under specific conditions to form the desired morpholine derivative . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using solid-phase synthesis techniques . This method allows for the efficient production of the compound with high purity and yield. The use of automated synthesizers and continuous flow reactors can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like or to form substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as .
Major Products: The major products formed from these reactions include various oxidized , reduced , and substituted morpholine derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential biological activities . Morpholine derivatives are known to exhibit various pharmacological properties, including antimicrobial , antiviral , and anticancer activities .
Medicine: In medicine, this compound is investigated for its potential use as a therapeutic agent . Its ability to interact with biological targets makes it a promising candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in polymer science , coatings , and adhesives .
Mécanisme D'action
The mechanism of action of (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways . For instance, morpholine derivatives are known to modulate lysosomal pH by facilitating the transmembrane transport of anions . This action can disrupt the homeostasis of lysosomal pH, leading to the inactivation of lysosomal enzymes such as Cathepsin B . The compound’s ability to modulate lysosomal pH makes it a potential therapeutic agent for diseases involving lysosomal dysfunction.
Comparaison Avec Des Composés Similaires
- Methyl 5-allylmorpholine-3-carboxylate
- 5-allylmorpholine-3-carboxylate
- Methyl morpholine-3-carboxylate
Uniqueness: (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate is unique due to its stereochemistry and functional groups . The presence of the (3S,5S) configuration imparts specific stereochemical properties that can influence its biological activity and chemical reactivity . Additionally, the allyl group provides a site for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
methyl (3S,5S)-5-prop-2-enylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-4-7-5-13-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQXQGIZXFLQJJ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@@H](N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856264 | |
| Record name | Methyl (3S,5S)-5-(prop-2-en-1-yl)morpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635714-22-6 | |
| Record name | Methyl (3S,5S)-5-(prop-2-en-1-yl)morpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


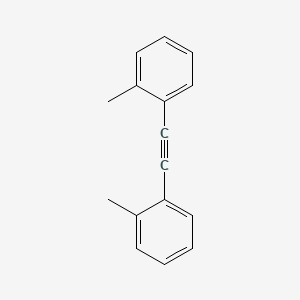
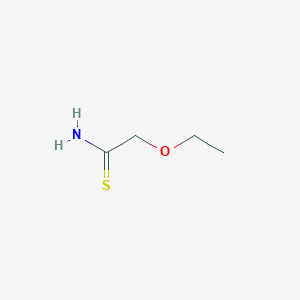

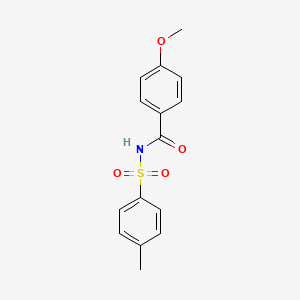
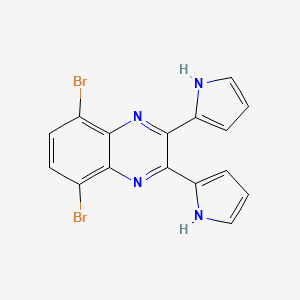
![(R)-2-(5-Cyano-6-fluoro-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B3394661.png)
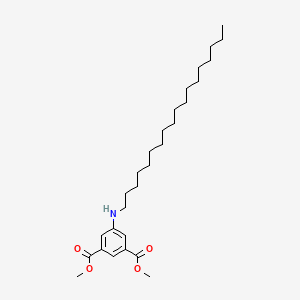

![(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3394680.png)
![1-Methyl-3-[(4-methylphenyl)ethynyl]benzene](/img/structure/B3394683.png)
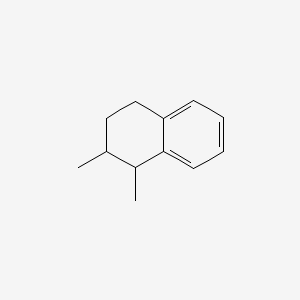

![Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B3394697.png)

